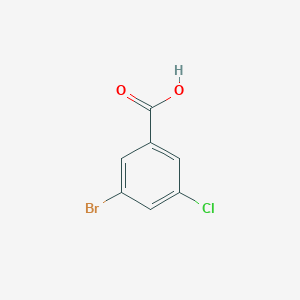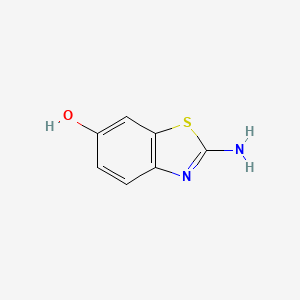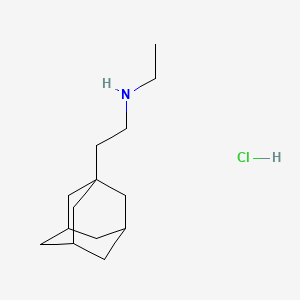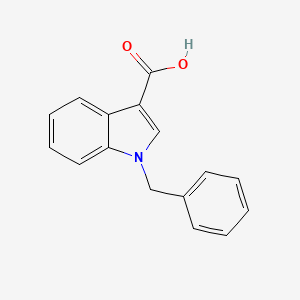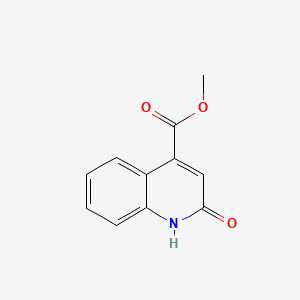
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates involves efficient methodologies starting from 2-oxo-quinoline carboxylic acid, which undergoes esterification and alkylation reactions. This process is characterized by the use of 1H NMR and 13C NMR spectroscopic measurements for structural investigation, with some compounds' molecular and crystal structures further examined by single-crystal X-ray crystallography. Additionally, the closest contacts between active atoms of the structures were identified through Hirshfeld surface analyses, molecular docking studies, and DFT calculations, showing compatibility between experimental results and calculated ones (Hayani et al., 2020).
Molecular Structure Analysis
The molecular structure of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates has been established through X-ray structural analysis, demonstrating the compound's conformation and spatial arrangement. These studies provide insight into the compound's chemical behavior and reactivity, facilitating its application in further synthetic processes (Rudenko et al., 2013).
Chemical Reactions and Properties
The reactivity of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates has been explored in various contexts, including their participation in regioselective synthesis processes. Such studies shed light on the compound's ability to undergo different chemical reactions, contributing to the synthesis of novel quinoline-based compounds with high regioselectivity. This aspect is crucial for designing and synthesizing new molecules with desired properties (Rajesh et al., 2015).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, through its derivatives, has shown promising results in anticancer activity. One study synthesized new derivatives of this compound and tested their effects against the breast cancer MCF-7 cell line. The study found that certain compounds demonstrated strong anticancer activity, highlighting the potential of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate in cancer treatment research (Gaber et al., 2021).
Synthetic and Structural Studies
Several studies have focused on the synthesis and structural analysis of derivatives of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. This includes investigations into the properties of these compounds, as well as their potential applications in various fields. For instance, a study delved into the alkaline hydrolysis of related esters and the formation of specific derivatives, providing insights into their chemical behavior and properties (Ukrainets et al., 2006).
Antihypoxic and Antioxidant Properties
Research has also explored the antihypoxic and potential antioxidant properties of derivatives of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. In one study, derivatives were synthesized and evaluated for their antihypoxic effects, showing high efficacy in some compounds. This suggests the possible use of these derivatives in developing treatments for conditions related to oxygen deprivation (Ukrainets et al., 2014).
Potential Diuretic Applications
Research on the diuretic properties of derivatives of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has been conducted. One study synthesized a series of compounds and investigated their effects on kidney function, with the aim of establishing a relationship between structure and diuretic activity (Ukrainets et al., 2008).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been carried out on derivatives of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. These studies aim to understand the interactions of these compounds at the molecular level, which is crucial for designing drugs and understanding their mechanisms of action. For example, a study focused on the synthesis and structural elucidation of derivatives, including molecular docking simulations to assess potential biological activities (Hayani et al., 2021).
Safety And Hazards
The safety information available indicates that “Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNRIXRLYHAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192636 | |
| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate | |
CAS RN |
84906-82-1, 39497-01-3 | |
| Record name | 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84906-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do substituents on the quinoline ring system influence the crystal packing of these compounds?
A1: The research on "Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate" [] reveals that the molecule exhibits an intramolecular C—H⋯O hydrogen bond, contributing to its planar conformation. In the crystal lattice, weak C—H⋯O hydrogen bonds link molecules into chains, while π–π interactions between pyridine and benzene rings lead to layered packing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

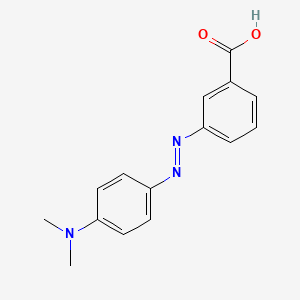


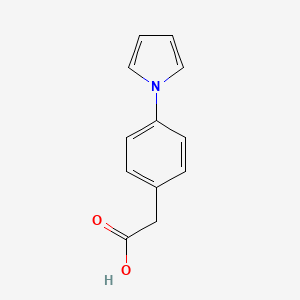
![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)




